7a-methyl-2-phenyl-2,4,5,6,7,7a-hexahydro-1H-benzimidazol-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7a-methyl-2-phenyl-2,4,5,6,7,7a-hexahydro-1H-benzimidazol-1-ol, also known as Ro 15-4513, is a benzodiazepine partial inverse agonist that has been widely used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of 7a-methyl-2-phenyl-2,4,5,6,7,7a-hexahydro-1H-benzimidazol-1-ol involves its interaction with the benzodiazepine site on the GABA-A receptor. This compound acts as a partial inverse agonist, meaning that it binds to the benzodiazepine site and decreases the activity of the receptor. This results in a decrease in the inhibitory effects of GABA on the central nervous system.
Biochemical and Physiological Effects:
7a-methyl-2-phenyl-2,4,5,6,7,7a-hexahydro-1H-benzimidazol-1-ol has been found to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to decrease anxiety-like behavior and increase locomotor activity. It has also been found to have anticonvulsant properties and to decrease the severity of seizures in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7a-methyl-2-phenyl-2,4,5,6,7,7a-hexahydro-1H-benzimidazol-1-ol in lab experiments is its high affinity for the benzodiazepine site on the GABA-A receptor. This makes it a useful tool for studying the effects of benzodiazepine receptor modulation. However, one limitation of using this compound is its partial inverse agonist properties, which may make it more difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of 7a-methyl-2-phenyl-2,4,5,6,7,7a-hexahydro-1H-benzimidazol-1-ol. One area of research could be the development of new compounds with similar properties but with improved selectivity and efficacy. Another area of research could be the study of the effects of this compound on different subtypes of the GABA-A receptor. Finally, the use of this compound in the treatment of neurological disorders such as epilepsy and anxiety disorders could also be an area of future research.
Conclusion:
In conclusion, 7a-methyl-2-phenyl-2,4,5,6,7,7a-hexahydro-1H-benzimidazol-1-ol is a benzodiazepine partial inverse agonist that has been widely used in scientific research. Its high affinity for the benzodiazepine site on the GABA-A receptor makes it a useful tool for studying the effects of benzodiazepine receptor modulation. Its biochemical and physiological effects, mechanism of action, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Métodos De Síntesis
The synthesis method of 7a-methyl-2-phenyl-2,4,5,6,7,7a-hexahydro-1H-benzimidazol-1-ol involves the reaction of 2-phenyl-1,2,3,4-tetrahydroisoquinoline with 2-bromo-1,1,1-trifluoroethane in the presence of sodium hydride. The resulting intermediate is then treated with sodium hydroxide and hydrogen gas to yield the final product.
Aplicaciones Científicas De Investigación
7a-methyl-2-phenyl-2,4,5,6,7,7a-hexahydro-1H-benzimidazol-1-ol has been widely used in scientific research as a tool to study the function of the GABA-A receptor. This compound has been found to have a high affinity for the benzodiazepine site on the GABA-A receptor, and its partial inverse agonist properties make it useful for studying the effects of benzodiazepine receptor modulation.
Propiedades
IUPAC Name |
1-hydroxy-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-14-10-6-5-9-12(14)15-13(16(14)17)11-7-3-2-4-8-11/h2-4,7-8,13,17H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUYFKJROMXWKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1=NC(N2O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-hydroxy-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-benzimidazole |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.